molecular formula C21H28FN7O6S2 B14711810 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21316-20-1

4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14711810
CAS No.: 21316-20-1
M. Wt: 557.6 g/mol
InChI Key: XQZHUUGYYCSZBS-UHFFFAOYSA-N
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Description

4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with a unique structure that includes a triazine ring, a phenyl group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple stepsThe reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its sulfonyl fluoride moiety, in particular, makes it a valuable reagent in various chemical reactions and potential therapeutic applications .

Properties

CAS No.

21316-20-1

Molecular Formula

C21H28FN7O6S2

Molecular Weight

557.6 g/mol

IUPAC Name

4-[[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C19H22FN7O3S.C2H6O3S/c1-19(2)26-16(21)25-17(22)27(19)14-7-3-12(4-8-14)11-23-18(28)24-13-5-9-15(10-6-13)31(20,29)30;1-2-6(3,4)5/h3-10H,11H2,1-2H3,(H2,23,24,28)(H4,21,22,25,26);2H2,1H3,(H,3,4,5)

InChI Key

XQZHUUGYYCSZBS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

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